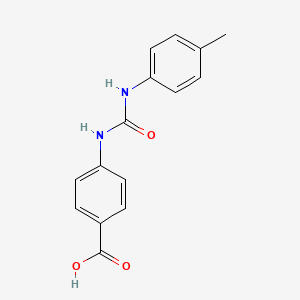
4-(3-(p-Tolyl)ureido)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(p-Tolyl)ureido)benzoic acid is an organic compound that belongs to the class of ureido-benzoic acids It is characterized by the presence of a benzoic acid moiety linked to a urea derivative, specifically a p-tolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(p-Tolyl)ureido)benzoic acid typically involves the reaction of p-tolyl isocyanate with 4-aminobenzoic acid. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction proceeds through the formation of a urea linkage between the p-tolyl isocyanate and the amino group of 4-aminobenzoic acid, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
化学反应分析
Types of Reactions
4-(3-(p-Tolyl)ureido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzoic acid moiety, while substitution reactions can introduce new functional groups onto the aromatic ring.
科学研究应用
4-(3-(p-Tolyl)ureido)benzoic acid has several scientific research applications, including:
Supramolecular Chemistry: The compound’s ability to form hydrogen bonds makes it useful in the design of supramolecular assemblies and materials.
Material Science: It can be used in the development of new materials with specific mechanical properties due to its unique structural features.
Biological Studies:
作用机制
The mechanism of action of 4-(3-(p-Tolyl)ureido)benzoic acid involves its ability to form hydrogen bonds with other molecules. This property is crucial in its role in supramolecular chemistry, where it can self-assemble into larger structures. The molecular targets and pathways involved in its interactions depend on the specific application and the molecules it interacts with.
相似化合物的比较
Similar Compounds
4-((3-(p-Tolyl)ureido)methyl)benzoic acid: Similar in structure but with a methyl group attached to the benzoic acid moiety.
p-Toluenesulfonic acid: While not a ureido-benzoic acid, it shares the p-tolyl group and is used in various chemical reactions.
Uniqueness
4-(3-(p-Tolyl)ureido)benzoic acid is unique due to its specific combination of a urea linkage and a benzoic acid moiety, which imparts distinct chemical and physical properties. Its ability to form strong hydrogen bonds makes it particularly valuable in supramolecular chemistry and material science applications.
属性
CAS 编号 |
74088-10-1 |
|---|---|
分子式 |
C15H14N2O3 |
分子量 |
270.28 g/mol |
IUPAC 名称 |
4-[(4-methylphenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C15H14N2O3/c1-10-2-6-12(7-3-10)16-15(20)17-13-8-4-11(5-9-13)14(18)19/h2-9H,1H3,(H,18,19)(H2,16,17,20) |
InChI 键 |
WODLDMFJGZDJHI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[(E)-(2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11960216.png)

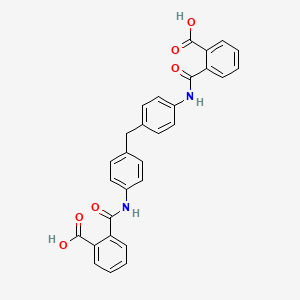
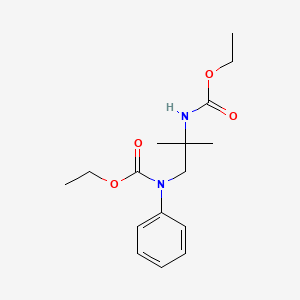

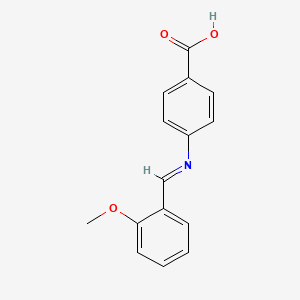
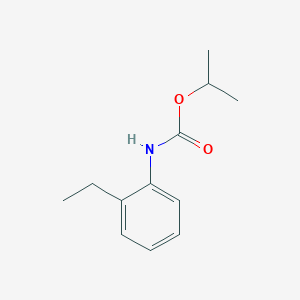

![3,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11960287.png)





